molecular formula C21H25N5O2 B10937753 3,6-dicyclopropyl-N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dicyclopropyl-N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10937753
M. Wt: 379.5 g/mol
InChI Key: RIJWKHYLNOCGGF-UHFFFAOYSA-N
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Description

3,6-DICYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridine derivatives This compound is characterized by its unique structure, which includes a pyrazole ring and a pyridine ring fused with an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DICYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and pyridine intermediates. One common method involves the cyclization of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine with acetylacetone in methanol using glacial acetic acid as a catalyst . The reaction consists of nucleophilic addition and dehydration processes, resulting in the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of specific catalysts to facilitate the cyclization and dehydration processes.

Chemical Reactions Analysis

Types of Reactions

3,6-DICYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,6-DICYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,6-DICYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit potent antipromastigote activity by fitting into the active site of the LmPTR1 enzyme, characterized by lower binding free energy . This interaction disrupts the enzyme’s function, leading to the inhibition of parasite growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-DICYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features, such as the presence of cyclopropyl groups and the fusion of pyrazole and pyridine rings with an isoxazole moiety

Properties

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

IUPAC Name

3,6-dicyclopropyl-N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H25N5O2/c1-11-8-13(3)26(24-11)10-12(2)22-20(27)16-9-17(14-4-5-14)23-21-18(16)19(25-28-21)15-6-7-15/h8-9,12,14-15H,4-7,10H2,1-3H3,(H,22,27)

InChI Key

RIJWKHYLNOCGGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)NC(=O)C2=CC(=NC3=C2C(=NO3)C4CC4)C5CC5)C

Origin of Product

United States

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